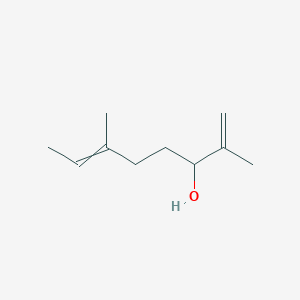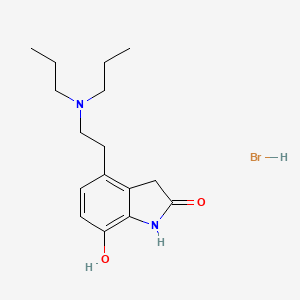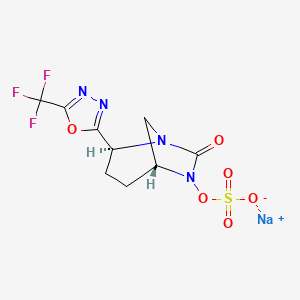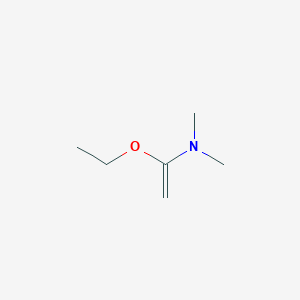
Levetiracetam Impurity B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Levetiracetam Impurity B, also known as Dehydro Levetiracetam, is a chemical impurity associated with the anticonvulsant drug Levetiracetam. Levetiracetam is widely used in the treatment of epilepsy and is known for its unique mechanism of action compared to other antiepileptic drugs. Impurity B is typically monitored and controlled during the manufacturing process to ensure the safety and efficacy of the final pharmaceutical product .
Vorbereitungsmethoden
The preparation of Levetiracetam Impurity B involves specific synthetic routes and reaction conditions. One common method includes the forced degradation of Levetiracetam under acidic or basic hydrolysis conditions. This process leads to the formation of Impurity B as a degradation product . Industrial production methods often involve the use of high-performance liquid chromatography (HPLC) to separate and quantify the impurity from the main compound .
Analyse Chemischer Reaktionen
Levetiracetam Impurity B undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can convert Impurity B back to its parent compound, Levetiracetam.
Substitution: Substitution reactions may occur under specific conditions, altering the functional groups attached to the core structure.
Common reagents used in these reactions include phosphoric acid, acetonitrile, and various catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Levetiracetam Impurity B has several scientific research applications:
Wirkmechanismus
it is known that Levetiracetam itself binds to the synaptic vesicle protein 2A (SV2A), which is believed to modulate neurotransmitter release and reduce neuronal excitability . Impurity B, being a degradation product, may not retain the same pharmacological activity but is important for understanding the stability and safety of the parent compound.
Vergleich Mit ähnlichen Verbindungen
Levetiracetam Impurity B can be compared with other related compounds such as:
Piracetam: A nootropic drug chemically related to Levetiracetam, used for cognitive enhancement.
Etiracetam: An ethyl analog of Piracetam, also used as an anticonvulsant.
Other Levetiracetam Impurities: Including Impurity A and Impurity C, which are also monitored during the manufacturing process.
This compound is unique due to its specific formation pathway and its role in the quality control of Levetiracetam formulations.
Eigenschaften
Molekularformel |
C8H12N2O2 |
|---|---|
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
(E)-2-(2-oxopyrrolidin-1-yl)but-2-enamide |
InChI |
InChI=1S/C8H12N2O2/c1-2-6(8(9)12)10-5-3-4-7(10)11/h2H,3-5H2,1H3,(H2,9,12)/b6-2+ |
InChI-Schlüssel |
ZGHRUXLFLIMTAG-QHHAFSJGSA-N |
Isomerische SMILES |
C/C=C(\C(=O)N)/N1CCCC1=O |
Kanonische SMILES |
CC=C(C(=O)N)N1CCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-((Allylthio)methyl)-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide-2,3,4,5,8-d5 1,1-dioxide](/img/structure/B14756925.png)
![[S(R)]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]ethyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14756932.png)


![(5R,9R,10R,13S,14S,17S)-17-[(2S,4R,5S)-4,5-dihydroxy-6-methoxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14756946.png)




![1h-Cyclopenta[b]quinoxaline](/img/structure/B14756985.png)

![2-[4-[[4-[3-Benzyl-8-(trifluoromethyl)quinolin-4-yl]phenoxy]methyl]phenyl]acetic acid](/img/structure/B14757009.png)
![Acetic acid;[4-(10-hydroxy-3-methylanthracen-9-yl)phenyl] acetate](/img/structure/B14757013.png)

